pTH (3-34) (bovine)

PTH1R signaling bias cAMP antagonism calcium mobilization

pTH (3–34) (bovine) is a 32-amino-acid synthetic peptide corresponding to residues 3–34 of the bovine parathyroid hormone sequence, lacking the first two N‑terminal amino acids (Ser‑Val). This truncation abolishes agonist activity at the type 1 PTH/PTHrP receptor (PTH1R) while retaining high-affinity receptor binding, converting the fragment into a competitive antagonist of PTH‑stimulated adenylyl cyclase.

Molecular Formula C177H275F3N52O50S2
Molecular Weight 4053 g/mol
Cat. No. B15541150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamepTH (3-34) (bovine)
Molecular FormulaC177H275F3N52O50S2
Molecular Weight4053 g/mol
Structural Identifiers
InChIInChI=1S/C175H274N52O48S2.C2HF3O2/c1-17-94(14)142(227-155(254)110(47-52-136(236)237)203-145(244)104(181)82-228)169(268)210-109(46-51-132(183)232)151(250)216-121(68-95-34-20-18-21-35-95)158(257)207-114(56-63-277-16)154(253)218-123(72-99-79-192-86-199-99)160(259)219-125(74-133(184)233)162(261)214-118(65-89(4)5)146(245)197-81-135(235)201-115(41-27-30-58-177)170(269)273-138(240)53-48-111(206-153(252)113(55-62-276-15)208-165(264)129(83-229)225-166(265)130(84-230)224-157(256)119(66-90(6)7)213-144(243)103(180)71-98-78-191-85-198-98)149(248)212-117(44-33-61-195-175(189)190)171(270)274-139(241)54-49-112(209-167(266)140(186)92(10)11)152(251)217-122(70-97-77-196-105-39-25-24-38-101(97)105)159(258)215-120(67-91(8)9)156(255)205-107(43-32-60-194-174(187)188)147(246)204-106(40-26-29-57-176)148(247)211-116(42-28-31-59-178)172(271)275-173(272)128(69-96-36-22-19-23-37-96)223-163(262)126(75-134(185)234)220-161(260)124(73-100-80-193-87-200-100)222-168(267)141(93(12)13)226-164(263)127(76-137(238)239)221-150(249)108(45-50-131(182)231)202-143(242)102(179)64-88(2)3;3-2(4,5)1(6)7/h18-25,34-39,77-80,85-94,98-100,102-104,106-130,140-142,196,228-230H,17,26-33,40-76,81-84,176-181,186H2,1-16H3,(H2,182,231)(H2,183,232)(H2,184,233)(H2,185,234)(H,197,245)(H,201,235)(H,202,242)(H,203,244)(H,204,246)(H,205,255)(H,206,252)(H,207,257)(H,208,264)(H,209,266)(H,210,268)(H,211,247)(H,212,248)(H,213,243)(H,214,261)(H,215,258)(H,216,250)(H,217,251)(H,218,253)(H,219,259)(H,220,260)(H,221,249)(H,222,267)(H,223,262)(H,224,256)(H,225,265)(H,226,263)(H,227,254)(H,236,237)(H,238,239)(H4,187,188,194)(H4,189,190,195);(H,6,7)/t94-,98?,99?,100?,102-,103-,104-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,140-,141-,142-;/m0./s1
InChIKeyCZYVOLYSQCAOBG-OKOCKUNHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

pTH (3-34) (bovine) – A Defined Amino-Terminal Truncated Parathyroid Hormone Fragment for Antagonism and Biased Signaling Research


pTH (3–34) (bovine) is a 32-amino-acid synthetic peptide corresponding to residues 3–34 of the bovine parathyroid hormone sequence, lacking the first two N‑terminal amino acids (Ser‑Val) . This truncation abolishes agonist activity at the type 1 PTH/PTHrP receptor (PTH1R) while retaining high-affinity receptor binding, converting the fragment into a competitive antagonist of PTH‑stimulated adenylyl cyclase [1]. Unlike the full agonist bPTH(1–34), pTH (3–34) (bovine) does not stimulate cAMP production but can differentially modulate calcium mobilization and other signaling pathways, making it a critical tool for dissecting PTH1R signaling bias.

Why pTH (3-34) (bovine) Cannot Be Replaced by Other N-Terminally Truncated PTH Fragments in Signaling Studies


N‑terminally truncated PTH fragments are not functionally interchangeable. pTH (3–34) (bovine) simultaneously attenuates both cAMP accumulation and cytosolic calcium ([Ca²⁺]ᵢ) responses, whereas the shorter fragment bPTH(7–34) only reduces [Ca²⁺]ᵢ [1]. Furthermore, the antagonist affinity of the bovine (3–34) fragment is markedly species‑dependent, with ~4‑fold higher affinity for the human versus rat PTH1R, a property not shared equally by all truncated analogs [2]. Additionally, pTH (3–34) (bovine) lacks any effect on renal phosphate transport in vivo, despite potent in vitro adenylyl cyclase inhibition [3]. Substituting a generic “truncated PTH antagonist” without specifying the exact residue boundaries and species origin therefore introduces uncontrolled variables in receptor pharmacology, signal bias, and tissue‑specific responses.

Quantitative Differentiation Evidence for pTH (3-34) (bovine) Versus Closest Analogs


Dual-Pathway Antagonism: pTH (3-34) (bovine) Attenuates Both cAMP and [Ca²⁺]ᵢ Signaling, Whereas bPTH(7-34) Only Attenuates [Ca²⁺]ᵢ

In rat osteoblast-like ROS 17/2.8 cells, the inhibitory PTH analog bovine PTH-(3-34) attenuated both the cAMP response and the cytosolic calcium ([Ca²⁺]ᵢ) response elicited by PTHrP-(1-34). In contrast, bovine PTH-(7-34) reduced only the [Ca²⁺]ᵢ response without significantly affecting cAMP elevation [1][2]. This demonstrates that removal of two additional N‑terminal residues (7-34 vs. 3-34) selectively uncouples cAMP antagonism from calcium antagonism.

PTH1R signaling bias cAMP antagonism calcium mobilization

Species-Dependent Receptor Binding Affinity: bPTH(3-34) Binds Human PTH1R with ~4-Fold Higher Affinity Than Rat PTH1R, and 12.5-Fold Tighter Than bPTH(7-34) on the Human Receptor

When recombinant human and rat PTH1R were expressed in a uniform COS-7 cell background, the antagonist [Nle⁸,¹⁸,Tyr³⁴]bPTH(3-34) amide displayed an apparent dissociation constant (Kd) of approximately 8 nM for the human receptor versus approximately 30 nM for the rat receptor. The corresponding (7-34) antagonist bound with Kd ≈100 nM (human) versus ≈5000 nM (rat) [1]. Thus, the 3-34 fragment binds the human receptor 12.5-fold more tightly than the 7-34 fragment, and the species difference (human/rat) is approximately 3.75-fold for the 3-34 analog.

species-selectivity PTH1R binding affinity receptor pharmacology

Pure cAMP Antagonism with Nanomolar Potency: IC₅₀ of 3 nM for Inhibition of PTH-Stimulated cAMP Without Affecting Basal cAMP

The analog [Nle⁸,¹⁸,Tyr³⁴]bPTH(3-34) amide inhibits PTH-mediated cAMP accumulation with an IC₅₀ of 3 nM in renal membrane adenylyl cyclase assays. At concentrations up to 1 µM, it does not elevate basal cAMP levels, confirming its pure antagonist character . By comparison, the full agonist bPTH(1-34) stimulates cAMP with an EC₅₀ of approximately 0.8–1.0 nM in similar systems [1].

cAMP inhibition competitive antagonist adenylyl cyclase

Functional Dissociation of cAMP Inhibition from Diacylglycerol Generation: pTH(3-34)amide Inhibits cAMP but Retains Diacylglycerol Production Equivalent to pTH(1-34)

In neonatal mouse calvaria, PTH(3-34)amide increased diacylglycerol (DG) to the same extent as bPTH(1-34) at 10 nM (the lowest concentration tested), whereas its effect on DG was achieved at a concentration 100-fold higher than the minimal effective concentration of bPTH(1-34) (0.1 nM). Critically, while PTH(3-34)amide inhibited cAMP elevation induced by bPTH(1-34), combined treatment did not inhibit bone resorption or DG formation [1]. This demonstrates functional selectivity: the 3-34 fragment antagonizes cAMP while preserving or mimicking phospholipase C/DG pathway activation.

biased signaling diacylglycerol bone resorption calvaria

In Vitro–In Vivo Disconnect: pTH (3-34) (bovine) Inhibits Adenylyl Cyclase In Vitro but Exerts No Agonist or Antagonist Activity on Renal Phosphate Transport In Vivo

In vitro, pTH (3-34) (bovine) inhibits the stimulation of adenylyl cyclase by pTH (1-34). However, when administered in vivo, it has no agonist or antagonistic effect on renal phosphate transport . In contrast, bPTH(1-34) both stimulates adenylyl cyclase and inhibits renal phosphate reabsorption in vivo, and bPTH(7-34) is also inactive on phosphate transport but for different mechanistic reasons [1].

renal phosphate transport in vivo pharmacology adenylyl cyclase inhibitor

High-Impact Application Scenarios for pTH (3-34) (bovine) Anchored in Quantitative Differentiation Evidence


Dissecting PTH1R cAMP-Dependent vs. Calcium-Dependent Signaling Pathways

pTH (3-34) (bovine) is uniquely suited for experiments that require simultaneous blockade of both cAMP accumulation and [Ca²⁺]ᵢ mobilization downstream of PTH1R, a property not shared by pTH (7-34) which only attenuates calcium responses . Co‑perfusion of pTH (3-34) with bPTH(1-34) or PTHrP(1-34) in ROS 17/2.8 cells or primary osteoblasts allows clean separation of cAMP-mediated transcriptional programs from calcium-driven rapid responses such as MAPK/ERK phosphorylation.

Species-Specific PTH1R Pharmacology and Drug Screening

The ~4-fold higher affinity of the bovine (3-34) antagonist for human versus rat PTH1R (Kd ≈8 nM vs. ≈30 nM) makes pTH (3-34) (bovine) an indispensable reference compound for validating humanized receptor models. Screening campaigns that use rodent receptors should be calibrated with this compound to quantify the impact of species differences on antagonist potency, particularly when transitioning to human receptor-based assays.

Biased Signaling Studies: cAMP/PKA vs. DG/PKC Pathway Separation in Bone Biology

pTH (3-34)amide simultaneously inhibits cAMP elevation while permitting or even eliciting diacylglycerol generation to the same extent as bPTH(1-34) . This selective antagonism allows bone biologists to attribute specific osteoblast or osteoclast responses (e.g., RANKL/OPG expression changes, bone resorption rates) to either the cAMP/PKA or DG/PKC pathway, informing the design of anabolic PTH analogs that favor bone formation over resorption.

Renal Physiology Studies Separating cAMP-Mediated from cAMP-Independent Phosphate Handling

Because pTH (3-34) (bovine) inhibits adenylyl cyclase in vitro yet lacks any effect on renal phosphate transport in vivo , it serves as a critical control for experiments designed to determine whether a PTH-modulated renal function is cAMP-dependent or not. Perfused kidney or isolated tubule preparations can be challenged with bPTH(1-34) in the presence or absence of pTH (3-34) to isolate cAMP-independent phosphate transport mechanisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for pTH (3-34) (bovine)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.